2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1,2,4-triazaspiro(45)decane-3,8-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a hydrogen atom on the spirocyclic core is replaced by a chlorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-1,2,4-triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione: Similar structure with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione: Similar structure with a methyl group instead of chlorine.
2-(4-Nitrophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 2-(4-Chlorophenyl)-1,2,4-triazaspiro(4.5)decane-3,8-dione might confer unique properties such as increased lipophilicity, altered electronic effects, and specific binding interactions with biological targets.
Properties
Molecular Formula |
C13H14ClN3O2 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3,8-dione |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-3-10(4-2-9)17-12(19)15-13(16-17)7-5-11(18)6-8-13/h1-4,16H,5-8H2,(H,15,19) |
InChI Key |
ATSYTQUIKAVQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)NC(=O)N(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.